N-(9H-Purin-6-yl)isobutyramide

CAS No.: 109153-46-0

Cat. No.: VC5462722

Molecular Formula: C9H11N5O

Molecular Weight: 205.221

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109153-46-0 |

|---|---|

| Molecular Formula | C9H11N5O |

| Molecular Weight | 205.221 |

| IUPAC Name | 2-methyl-N-(7H-purin-6-yl)propanamide |

| Standard InChI | InChI=1S/C9H11N5O/c1-5(2)9(15)14-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H2,10,11,12,13,14,15) |

| Standard InChI Key | HCOFOLUDHBUBKX-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=NC=NC2=C1NC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

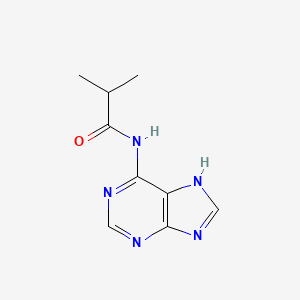

N-(9H-Purin-6-yl)isobutyramide features a purine scaffold substituted at the N6 position with an isobutyramide group. The purine ring system consists of a pyrimidine ring fused to an imidazole ring, while the isobutyramide moiety introduces a branched alkyl chain terminated by an amide functional group. The IUPAC name, 2-methyl-N-(7H-purin-6-yl)propanamide, reflects this substitution pattern.

Synthesis and Manufacturing

Acylation of Purine Derivatives

The synthesis of N-(9H-Purin-6-yl)isobutyramide predominantly involves the acylation of purine precursors. A typical procedure begins with the reaction of 6-aminopurine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions in solvents like DMF or DCM, followed by refluxing to ensure complete conversion.

Purification and Yield Optimization

Post-synthesis, the crude product is neutralized and extracted using organic solvents. Column chromatography with gradients of ethyl acetate and hexane often achieves purity exceeding 95%. Recent advancements in flow chemistry have reduced reaction times from hours to minutes while maintaining yields above 80% .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactants | 6-Aminopurine, Isobutyryl Chloride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (100–120°C) |

| Catalyst | Triethylamine |

| Yield | 75–85% |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of N-(9H-Purin-6-yl)isobutyramide reveal distinct signals for the purine protons (δ 8.3–8.8 ppm) and the isobutyramide methyl groups (δ 1.2–1.4 ppm). Heteronuclear Multiple Bond Correlation (HMBC) experiments confirm the amide linkage through correlations between the purine C6 and the amide nitrogen .

Mass Spectrometry (MS)

High-resolution MS (HRMS) data show a molecular ion peak at m/z 205.221, consistent with the molecular formula C₉H₁₁N₅O. Fragmentation patterns include loss of the isobutyramide moiety (m/z 136.062) and subsequent breakdown of the purine ring .

Applications in Pharmaceutical Research

Prodrug Development

The compound serves as an intermediate in synthesizing nucleoside analogs like abacavir. Its amide group can be hydrolyzed in vivo to release active metabolites, a strategy employed to enhance drug bioavailability.

Oligonucleotide Modification

Recent work incorporates N-(9H-Purin-6-yl)isobutyramide into phosphoramidite monomers for solid-phase oligonucleotide synthesis . These modified oligonucleotides exhibit improved nuclease resistance, making them candidates for antisense therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume